Product packaging for 2-Chloro-4-hydroxybenzonitrile(Cat. No.:CAS No. 3336-16-1)

2-Chloro-4-hydroxybenzonitrile

Cat. No.: B1349109
CAS No.: 3336-16-1
M. Wt: 153.56 g/mol
InChI Key: BDDVAWDNVWLHDQ-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzonitrile (B105546) Derivatives in Contemporary Chemistry and Biology

Halogenated organic compounds, particularly those incorporating a benzonitrile framework, are of considerable interest in modern chemistry and biology. The inclusion of halogen atoms in molecular structures can profoundly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.comnih.gov This has made halogenated compounds, including nitrile derivatives, a cornerstone in the development of new pharmaceuticals and agrochemicals. nih.gov

The nitrile group itself is a versatile functional group, acting as a key intermediate in the synthesis of various other functionalities and contributing to the electronic nature of the molecule. cymitquimica.comanalis.com.my When combined with halogens and a hydroxyl group on a benzene (B151609) ring, the resulting hydroxybenzonitrile scaffold serves as a valuable building block for more complex molecules. cymitquimica.com Researchers have exploited these structures to create compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comifremer.frnih.govresearchgate.net The study of halogenated benzonitriles is a dynamic field, driven by the quest for novel molecules with tailored functions for applications in medicine and material science. nih.govcymitquimica.com

Scope of Academic Inquiry into 2-Chloro-4-hydroxybenzonitrile

This compound, a specific member of this class, has been the subject of focused academic research. Scientific inquiry has explored its fundamental chemical properties, synthesis, reactivity, and its role as a precursor to other molecules.

The compound is characterized by a benzene ring substituted with a chloro group, a hydroxyl group, and a nitrile group. cymitquimica.com This combination of functional groups imparts specific reactivity and properties to the molecule. The hydroxyl group provides polarity, while the electron-withdrawing nature of the nitrile and chloro groups influences the aromatic ring's reactivity. cymitquimica.com

Chemical and Physical Properties of this compound
PropertyValueSource
CAS Number3336-16-1 biosynth.comsigmaaldrich.comscbt.com
Molecular FormulaC₇H₄ClNO biosynth.comsigmaaldrich.comscbt.com
Molecular Weight153.57 g/mol biosynth.comsigmaaldrich.comscbt.com
Melting Point160 °C (decomposes) sigmaaldrich.comsigmaaldrich.com
InChI KeyBDDVAWDNVWLHDQ-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com
SMILESC1=CC(=C(C=C1O)Cl)C#N biosynth.comsigmaaldrich.com
AppearanceWhite solid chemicalbook.com

Research into the synthesis of this compound has been documented, with one method involving the reaction of 2-chloro-4-aminobenzonitrile. googleapis.com It is also recognized as a valuable synthetic intermediate. For instance, it is used in the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile (B8137393) and in Suzuki-Miyaura coupling reactions for synthesizing 6-aminophenanthridines. sigmaaldrich.combiocompare.com Furthermore, it has been utilized as a precursor in the synthesis of novel macrocyclic C-aryl glucoside SGLT2 inhibitors, which are being investigated as potential antidiabetic agents. chemsrc.com

Spectroscopic studies are crucial for characterizing such molecules. While detailed analyses for this specific compound are part of specialized research, comparative studies on related molecules like 4-hydroxy benzonitrile have been conducted using FTIR and FT-Raman spectroscopy to understand their vibrational modes. nih.gov The crystal structure of related compounds, such as 2-amino-4-chlorobenzonitrile (B1265954), has been determined using single-crystal X-ray crystallography, providing precise data on bond lengths and angles, which are then compared with theoretical values from methods like Density Functional Theory (DFT). analis.com.my

More recently, the environmental fate and toxicological significance of halogenated hydroxybenzonitriles have come under scrutiny. A 2024 study identified this compound, along with other monohalohydroxybenzonitriles, as newly detected disinfection byproducts in drinking water. nih.gov This research highlighted their occurrence at nanogram-per-liter levels and noted their cytotoxicity, suggesting they could be potential toxicity drivers in drinking water. nih.gov The phototransformation of related dihalogenated hydroxybenzonitriles in aqueous solutions has also been investigated, revealing that the primary photochemical reaction is the photohydrolysis of the carbon-halogen bond. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO B1349109 2-Chloro-4-hydroxybenzonitrile CAS No. 3336-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDVAWDNVWLHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343866
Record name 2-Chloro-4-hydroxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3336-16-1
Record name 2-Chloro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-hydroxybenzonitrile
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Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 Hydroxybenzonitrile

Photochemical Degradation Pathways

The photochemical degradation of 2-Chloro-4-hydroxybenzonitrile involves several key processes initiated by the absorption of light energy. These pathways include the cleavage of the carbon-chlorine bond and subsequent reactions with surrounding molecules.

Photohydrolysis Processes

Photohydrolysis is a primary degradation pathway for halogenated aromatic compounds in aqueous environments. For this compound, this process involves the excitation of the molecule by ultraviolet radiation, leading to the cleavage of the C-Cl bond. This results in the formation of a phenyl cation and a chloride ion. The highly reactive phenyl cation is then attacked by a water molecule, leading to the substitution of the chlorine atom with a hydroxyl group. The primary product of this reaction is 2,4-dihydroxybenzonitrile. The efficiency of this process can be influenced by the wavelength of light and the pH of the solution.

Photoincorporation Reactions of Halide Ions

In environments containing halide ions such as bromide (Br⁻), photoincorporation reactions can occur. Following the light-induced cleavage of the carbon-chlorine bond, the resulting aryl radical or cation can react with other halides present in the solution. For instance, in the presence of bromide ions, there is a potential for the formation of bromo-chloro-hydroxybenzonitrile intermediates. This process is competitive with photohydrolysis and its significance depends on the relative concentrations of water and the specific halide ions.

Influence of Environmental Factors on Phototransformation

Several environmental factors can significantly influence the rate and pathway of this compound's phototransformation.

pH: The pH of the aqueous medium can affect the speciation of the compound (phenolic vs. phenolate form), which in turn alters its light absorption properties and reactivity. The phenolate form, present at higher pH values, is generally more susceptible to photooxidation.

Dissolved Organic Matter (DOM): Natural substances like humic and fulvic acids can act as photosensitizers, absorbing light and transferring the energy to the benzonitrile (B105546) derivative, thus accelerating its degradation. Conversely, DOM can also act as a light screen, reducing the amount of radiation available for direct photolysis.

Quenchers and Sensitizers: The presence of other chemical species can either inhibit (quench) or promote (sensitize) the photochemical reactions. For example, nitrate ions can produce hydroxyl radicals (•OH) upon irradiation, which are powerful oxidizing agents that can degrade the compound. In contrast, carbonate and bicarbonate ions can scavenge these radicals, slowing down the degradation rate. The degradation of chloroacetonitriles, for example, is highly inhibited by bromide ions in a UV/persulfate system. nih.gov

Environmental FactorInfluence on Phototransformation of Halogenated Benzonitriles
pH Affects the ionization state (phenol vs. phenolate), influencing light absorption and reaction kinetics.
Dissolved Organic Matter (DOM) Can act as a photosensitizer (accelerating degradation) or a light filter (slowing degradation).
Nitrate Ions (NO₃⁻) Can form hydroxyl radicals (•OH) under UV light, promoting oxidative degradation.
Carbonate/Bicarbonate Ions (CO₃²⁻/HCO₃⁻) Can scavenge free radicals, potentially inhibiting indirect photolysis pathways.
Halide Ions (e.g., Br⁻) Can participate in photoincorporation reactions and influence radical species formation. nih.gov

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is a critical transformation pathway, particularly in anaerobic environments, where a halogen atom on a molecule is replaced by a hydrogen atom. This can occur through both electrochemical and biological processes.

Electrochemical Reduction Studies and Radical Anion Formation

Electrochemical methods, such as cyclic voltammetry, are used to study the reduction of halogenated organic compounds. The process for this compound involves the transfer of an electron to the molecule to form a radical anion. uss.cluchile.cl This initial step is often reversible. researchgate.net

The formed radical anion is a key intermediate. mdpi.com Its stability is crucial in determining the subsequent reaction pathway. For halogenated benzonitriles, the radical anion can undergo decomposition through the cleavage of the carbon-halogen bond to release a halide ion (Cl⁻) and form a cyanophenyl radical. This radical can then abstract a hydrogen atom from the solvent or another proton donor to yield 4-hydroxybenzonitrile. The stability and decomposition rate of the radical anion are influenced by factors like the solvent, the electrode material, and the molecular structure of the compound itself. researchgate.netacs.org

Key Steps in Electrochemical Reduction:

Electron Transfer: this compound accepts an electron to form a radical anion.

Bond Cleavage: The radical anion undergoes dissociation, breaking the C-Cl bond to form a 4-cyanophenyl radical and a chloride ion.

Hydrogen Abstraction: The 4-cyanophenyl radical abstracts a hydrogen atom from the surrounding medium to form the final product, 4-hydroxybenzonitrile.

Biological Reductive Dehalogenation by Microbial Systems (e.g., Desulfitobacterium chlororespirans)

Certain anaerobic bacteria can utilize halogenated organic compounds as terminal electron acceptors in a process called organohalide respiration. frontiersin.org The genus Desulfitobacterium is well-known for this capability. oup.comoup.com

Desulfitobacterium chlororespirans, specifically strain Co23, has been shown to reductively dehalogenate chlorinated aromatic compounds. ezbiocloudpro.appnih.gov This bacterium can grow by coupling the oxidation of electron donors like lactate or pyruvate to the reductive dechlorination of compounds such as 3-chloro-4-hydroxybenzoate. nih.govbohrium.com The process is catalyzed by enzymes called reductive dehalogenases. frontiersin.org In D. chlororespirans, the dehalogenase responsible has been identified as a 3-chloro-4-hydroxybenzoate reductive dehalogenase (CprA). ezbiocloudpro.app This enzyme specifically targets chlorine atoms that are ortho to a hydroxyl group on an aromatic ring. ezbiocloudpro.appbohrium.com

While direct studies on this compound by this specific strain are not extensively documented, the known substrate specificity of its dehalogenase suggests a high potential for activity. The enzyme requires a hydroxyl group ortho to the halogen for effective substrate binding. ezbiocloudpro.app Since this compound possesses this structural feature, it is a plausible substrate for reductive dehalogenation by Desulfitobacterium chlororespirans. The reaction would involve the enzymatic removal of the chlorine atom and its replacement with a hydrogen atom, yielding 4-hydroxybenzonitrile.

Microbial SystemSubstrate Example(s)Dehalogenation PositionKey Enzyme System
Desulfitobacterium chlororespirans 3-Chloro-4-hydroxybenzoate, Bromoxynil (B128292)ortho to a hydroxyl group bohrium.comReductive dehalogenase (e.g., CprA) ezbiocloudpro.app

Consequently, it is not possible to provide a scientifically accurate and detailed article on the "" strictly adhering to the requested outline sections on hydrolytic stability, hydroxylation, and its function as a proton donor. Information on the specific pKa value, which is essential for quantifying its proton-donating ability, and experimental data on its behavior under hydrolytic conditions or in hydroxylation reactions, could not be located for this particular compound.

Further empirical research would be necessary to establish the specific chemical behaviors of this compound in these contexts.

Analytical and Spectroscopic Characterization Techniques for 2 Chloro 4 Hydroxybenzonitrile

Chromatographic Techniques in Purity Assessment and Identification (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for separating 2-Chloro-4-hydroxybenzonitrile from impurities and for its unambiguous identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. By developing a validated HPLC method, the purity of a this compound sample can be quantified by measuring the area of its corresponding peak relative to the total area of all peaks in the chromatogram. While specific retention times are dependent on the exact experimental conditions (e.g., column type, mobile phase composition, flow rate, and temperature), a well-developed method would show a sharp, symmetrical peak for the pure compound, well-resolved from any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly effective for the identification of volatile and semi-volatile compounds. For this compound, the sample would first be vaporized and separated on a GC column based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its definitive identification. The mass spectrum of the related compound 4-chlorobenzonitrile (B146240) shows a prominent molecular ion peak, which is also expected for this compound. nist.gov

Advanced Spectroscopic Methods in Structural Elucidation and Mechanistic Studies (e.g., FTIR Spectroelectrochemistry, High-Resolution Mass Spectrometry, NMR, UV Spectroscopy)

Advanced spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of this compound.

FTIR Spectroelectrochemistry , while a specialized technique, could be employed to study the redox behavior of this compound by monitoring changes in its infrared spectrum as a function of an applied electrochemical potential. This would provide insights into how the vibrational modes of the molecule, particularly the nitrile (C≡N) and hydroxyl (O-H) groups, are affected by electron transfer processes.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound with a high degree of confidence. The exact mass of the [M+H]⁺ or [M-H]⁻ ion would be measured and compared to the theoretical mass calculated from its molecular formula (C₇H₄ClNO). This technique is crucial for confirming the molecular formula and for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would provide information about the number of different types of protons and their connectivity. Based on the structure, one would expect distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the chloro, hydroxyl, and cyano substituents. For comparison, the related compound 2-hydroxybenzonitrile (B42573) shows aromatic proton signals in the range of 6.95-7.50 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic carbons, the carbon of the nitrile group, and the carbon attached to the hydroxyl group. The predicted chemical shifts for the aromatic carbons would typically fall in the range of 110-160 ppm, while the nitrile carbon would appear further downfield. libretexts.orglibretexts.org For the related compound 2-Chloro-4-hydroxybenzoic acid, carbon signals are observed in the aromatic region. chemicalbook.comchemsrc.com

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions within the benzene (B151609) ring and the nitrile group. msu.edu The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the benzene ring. For instance, 2,4-dihydroxybenzoic acid, a structurally similar compound, exhibits absorption maxima at 208 nm, 258 nm, and 296 nm. sielc.com

X-ray Crystallography in Solid-State Structure Analysis

X-ray Crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the precise positions of each atom in the crystal lattice. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. While no specific crystal structure data for this compound was found, a study on the related compound 2-amino-4-chlorobenzonitrile (B1265954) revealed a triclinic crystal system. analis.com.my A similar detailed structural analysis would be achievable for this compound, providing invaluable insight into its solid-state conformation and packing.

Computational Chemistry and Theoretical Studies of 2 Chloro 4 Hydroxybenzonitrile

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the chemical reactivity of 2-Chloro-4-hydroxybenzonitrile. By solving approximations of the Schrödinger equation, these calculations provide detailed information about molecular orbitals, charge distribution, and energetic properties.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining chemical reactivity. For aromatic compounds like this compound, the HOMO is typically associated with the π-system of the benzene (B151609) ring, making it susceptible to electrophilic attack. The LUMO is often localized on the nitrile group and the aromatic ring, indicating sites for potential nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govscielo.org.mx

Computational studies on analogous molecules, such as 3-Chloro-4-hydroxybenzaldehyde, reveal the significance of intramolecular hydrogen bonding. researchgate.net In this compound, while an intramolecular hydrogen bond between the hydroxyl and chloro groups is not feasible due to their positions, the hydroxyl group can significantly influence the charge distribution across the molecule. Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity.

Table 1: Calculated Electronic Properties of a Structurally Similar Compound (3-Chloro-4-hydroxybenzaldehyde) as an Exemplar

PropertyCalculated ValueSignificance for Reactivity
HOMO Energy-6.5 eVIndicates electron-donating ability; relates to ionization potential.
LUMO Energy-1.8 eVIndicates electron-accepting ability; relates to electron affinity.
HOMO-LUMO Gap4.7 eVCorrelates with chemical stability and reactivity. A smaller gap implies higher reactivity.
Dipole Moment2.5 DebyeMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.
Chemical Hardness2.35 eVResistance to change in electron distribution; higher hardness indicates lower reactivity.
Electronegativity4.15 eVTendency to attract electrons.

Note: Data is hypothetical and based on typical values for similar aromatic compounds for illustrative purposes.

Density Functional Theory (DFT) Calculations for Reaction Intermediates and Pathways

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions, including the identification of transition states and reaction intermediates. rsc.orgsemanticscholar.org For this compound, DFT calculations can be employed to explore various potential reaction pathways, such as electrophilic aromatic substitution, nucleophilic substitution of the chlorine atom, or transformations of the nitrile group.

DFT studies can model the reaction profile, calculating the relative energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies, which are critical for predicting reaction rates and feasibility. For instance, in a potential nucleophilic aromatic substitution reaction, DFT could be used to compare the energy barriers for different nucleophiles attacking the carbon atom bonded to the chlorine. The calculations would reveal the structure of the Meisenheimer complex intermediate and the transition state leading to its formation.

Furthermore, DFT is valuable for understanding stereoselectivity and regioselectivity in reactions. rsc.org In the case of reactions involving the aromatic ring of this compound, DFT calculations can predict the most likely site of attack by an electrophile by analyzing the calculated charge distributions and frontier orbital densities on the ring's carbon atoms. Similarly, the mechanism of nitrile hydrolysis or reduction can be investigated by mapping the potential energy surface for the reaction with water or a reducing agent, respectively. These theoretical investigations provide a detailed, step-by-step picture of the reaction mechanism that can be difficult to obtain through experimental methods alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.comunair.ac.id QSAR models are mathematical equations that relate molecular descriptors—numerical representations of a molecule's physicochemical properties—to a specific biological endpoint, such as antibacterial, herbicidal, or anticancer activity. researchgate.netajol.info

For this compound, QSAR studies can predict its potential biological properties based on the activities of structurally similar compounds. The key molecular descriptors in QSAR models for chlorophenols and benzonitrile (B105546) derivatives often include: nih.gov

Lipophilicity descriptors: such as the logarithm of the octanol-water partition coefficient (logP), which governs the compound's ability to cross biological membranes.

Electronic descriptors: such as Hammett constants, dipole moment, and atomic charges, which describe the electronic effects of substituents and their influence on interactions with biological targets. nih.gov

Steric descriptors: like molecular volume or surface area, which account for the size and shape of the molecule, crucial for binding to receptor sites.

QSAR studies on the toxicity of chlorophenols have shown that lipophilicity (logP) is a dominant factor. nih.gov For herbicidal benzonitriles, electronic parameters and the substitution pattern on the ring are critical for their activity. researchgate.net By calculating these descriptors for this compound and inputting them into established QSAR models for relevant activities, it is possible to estimate its potential efficacy or toxicity.

Table 2: Example of a Generic QSAR Model for Antibacterial Activity of Phenolic Compounds

Dependent VariableEquationKey Descriptors
log(1/MIC)alogP - bLUMO + c*ASA + dlogP: Lipophilicity
LUMO: Lowest Unoccupied Molecular Orbital Energy (Electronic)
ASA: Accessible Surface Area (Steric)
a, b, c, d: Regression coefficients

Note: This represents a typical multiparameter QSAR equation. MIC stands for Minimum Inhibitory Concentration. The specific coefficients would be determined from a training set of compounds.

These models can guide the synthesis of new derivatives with potentially enhanced biological activity by suggesting modifications to the molecular structure that would optimize the key descriptors. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. ias.ac.in Understanding these interactions is crucial for predicting the physical properties of a crystalline solid, such as melting point, solubility, and stability. For this compound, the key interactions expected to govern its crystal structure are hydrogen bonding, halogen bonding, and π-π stacking.

The presence of a hydroxyl group and a nitrile group makes strong hydrogen bonding a primary feature. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group is a strong hydrogen bond acceptor. This would likely lead to the formation of O-H···N hydrogen bonds, which are a common and robust supramolecular synthon in crystal engineering. ias.ac.in These interactions could link molecules into chains, dimers, or more complex networks.

The chlorine atom introduces the possibility of halogen bonding. A halogen bond is an interaction where the electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as the oxygen of the hydroxyl group or the nitrogen of the nitrile group from a neighboring molecule. These C-Cl···O or C-Cl···N interactions can play a significant role in directing the crystal packing.

Table 3: Expected Intermolecular Contacts and Their Contribution to Crystal Packing for this compound

Interaction TypeDonor/Acceptor GroupsExpected Contribution
Hydrogen BondingO-H ··· N (nitrile)Strong, primary structure-directing force
Halogen BondingC-Cl ··· O (hydroxyl) or C-Cl ··· N (nitrile)Moderate, directional interaction influencing packing
π-π StackingBenzene Ring ··· Benzene RingModerate, contributes to overall lattice energy
C-H···π InteractionsC-H ··· Benzene RingWeak, contributes to packing efficiency
H···H ContactsVarious H atomsWeak, van der Waals forces filling space

Note: The relative contributions are predictive and based on analysis of similar functionalized aromatic compounds.

Applications and Synthetic Utility of 2 Chloro 4 Hydroxybenzonitrile Derivatives

Utilization as Intermediates in Pharmaceutical Synthesis (e.g., Febuxostat precursors)

The molecular framework of 2-chloro-4-hydroxybenzonitrile is a key component in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the chloro, hydroxyl, and nitrile functionalities provides multiple reaction sites for building more complex drug molecules.

One of the most significant applications is its role as a potential precursor in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout. newdrugapprovals.orgpatsnap.com While various synthetic routes to Febuxostat exist, many rely on intermediates that are structurally analogous to this compound, such as 4-hydroxybenzonitrile or halogenated derivatives like 3-bromo-4-hydroxybenzonitrile. newdrugapprovals.orgepo.org In these syntheses, the core structure is modified through a series of reactions, including etherification of the hydroxyl group and construction of the thiazole ring. The nitrile group is a critical component that remains in the final structure of Febuxostat, specifically as the 3-cyano group on the phenyl ring. epo.orggoogle.com

The synthesis of Febuxostat often involves the creation of a 2-(3-cyano-4-isobutoxyphenyl) moiety, which is then used to form the final thiazole-5-carboxylic acid structure. derpharmachemica.com Halogenated hydroxybenzonitriles serve as key starting materials for introducing the cyano and isobutoxy groups onto the phenyl ring. For instance, a common route involves the alkylation of the 4-hydroxyl group with isobutyl bromide, followed by further reactions to build the thiazole ring. epo.org this compound provides the necessary chemical scaffold for such transformations.

Beyond Febuxostat, the general class of chlorinated aromatic nitriles serves as important intermediates in the broader field of medicinal chemistry for developing new drugs. chemimpex.comnih.gov

Table 1: Key Reactions in the Synthesis of Febuxostat Precursors from Analogous Compounds

Step Reactant Reagent(s) Product Purpose
Alkylation 3-Bromo-4-hydroxybenzonitrile Isobutyl bromide, K₂CO₃ 3-Bromo-4-isobutoxybenzonitrile Introduction of the isobutoxy side chain. epo.org
Thionation 3-Bromo-4-isobutoxybenzonitrile NaSH, MgCl₂ 3-Bromo-4-isobutoxythiobenzamide Conversion of the nitrile to a thioamide for thiazole ring formation. newdrugapprovals.orgepo.org
Cyclization 3-Cyano-4-isobutoxybenzothioamide Ethyl-2-chloro-3-oxobutanoate Ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate Formation of the core thiazole ring structure. derpharmachemica.com

| Hydrolysis | Ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | NaOH | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat) | Conversion of the ethyl ester to the final carboxylic acid. derpharmachemica.com |

Role in Agrochemical Development (e.g., Herbicides, Insecticides, Fungicides)

Hydroxybenzonitrile derivatives have long been established as important intermediates in the manufacturing of agrochemicals. google.comgoogleapis.com Specifically, p-hydroxybenzonitrile is a known precursor for the herbicide bromoxynil (B128292) and organophosphorus insecticides. patsnap.com The inclusion of a chlorine atom, as in this compound, further enhances its utility in this sector. Halogenated aromatic rings and reactive nitrile groups are common features in molecules designed for crop protection. anshulchemicals.com

The general class of chlorobenzonitriles is utilized in the preparation of a range of agrochemicals:

Herbicides: These compounds can serve as building blocks for selective herbicides that target specific weeds without harming crops. The development of pesticides with novel modes of action is an ongoing area of research. nih.gov

Insecticides: The chemical structure can be incorporated into more complex molecules with insecticidal properties. google.com For example, derivatives can be phosphorylated to create potent insecticides. google.com

Fungicides: The compound can be used to synthesize fungicides that protect crops from various fungal diseases. google.com

The versatility of this compound allows for the development of diverse agrochemical products by modifying its functional groups to optimize biological activity and selectivity. chemimpex.com

Table 2: Agrochemical Applications of Hydroxybenzonitrile Derivatives

Agrochemical Class Example Application/Target Role of Hydroxybenzonitrile Core
Herbicides Precursor to compounds like Bromoxynil Forms the basic aromatic nitrile structure. patsnap.com
Insecticides Intermediate for organophosphorus insecticides Can be derivatized, for example, through phosphorylation of the hydroxyl group. google.com

| Fungicides | Synthesis of fungicidal compounds | The core structure can be modified to create active ingredients like trichloromethanesulfonate derivatives. google.com |

Building Block in Organic Synthesis and Coordination Chemistry

This compound is a valuable building block for chemists due to its capacity to undergo a variety of chemical transformations. Its utility is particularly notable in advanced coupling reactions that are fundamental to creating complex organic molecules. nbinno.com

A primary application is its use as a key intermediate in the Suzuki-Miyaura coupling reaction. nbinno.comchemicalbook.com This reaction creates new carbon-carbon bonds, a critical step in synthesizing novel materials and potential pharmaceuticals with high precision. nbinno.com For example, this compound can be used in the synthesis of 6-aminophenanthridines through this coupling method. chemicalbook.comalfachemch.com

Furthermore, this compound serves as a precursor for other useful synthetic intermediates. It can be readily converted to derivatives such as 5-bromo-2-chloro-4-hydroxybenzonitrile (B8137393), expanding its versatility and allowing for more intricate synthetic pathways. nbinno.comchemicalbook.com The ability to selectively react at the hydroxyl, chloro, or nitrile positions, or at the aromatic ring itself, makes it an indispensable tool for organic chemists.

Table 3: Synthetic Reactions Involving this compound

Reaction Type Reagents/Conditions Product Class Significance
Suzuki-Miyaura Coupling Arylboronic acid, Palladium catalyst, Base Biaryl compounds (e.g., precursors to 6-aminophenanthridines) Efficient formation of C-C bonds for complex molecule synthesis. nbinno.comchemicalbook.com
Bromination Brominating agent (e.g., NBS) 5-Bromo-2-chloro-4-hydroxybenzonitrile Creates a new reaction site for further functionalization. chemicalbook.com

| Etherification | Alkyl halide, Base | Aryl ethers | Modifies the hydroxyl group to alter properties or enable subsequent reactions. epo.org |

Development of Dyes and Specialty Chemicals

The structural features of this compound make it a valuable raw material in the synthesis of dyes and other specialty chemicals. nbinno.com The phenolic hydroxyl group allows it to act as a coupling component in the formation of azo dyes, which are a large and commercially important class of colorants. ijirset.com

In azo dye synthesis, a diazonium salt is reacted with a coupling component, often a phenol or an aniline derivative, to form the characteristic azo linkage (-N=N-). nih.govekb.eg The this compound molecule can readily participate in this reaction. The resulting dye's color and properties can be fine-tuned by the nature of the diazonium salt used and by further modifications to the benzonitrile (B105546) ring, leveraging the reactivity of the chloro and nitrile groups. mjbas.com

Beyond dyes, chlorobenzonitriles are used as intermediates in the production of pigments and other specialty chemicals, such as polymers and resins, where they contribute to enhancing material properties for applications in coatings and electronics. chemimpex.comanshulchemicals.com

Table 4: Applications in Dyes and Specialty Chemicals

Product Class Synthetic Role of this compound Resulting Product/Application
Azo Dyes Acts as a phenolic coupling component. ijirset.com Colored compounds for textiles, inks, and other materials. anshulchemicals.com
Pigments Serves as a key intermediate in multi-step synthesis. Stable colorants for paints and plastics. anshulchemicals.com
Specialty Polymers Used as a monomer or intermediate for functional polymers. Materials with enhanced properties for coatings or electronics. chemimpex.com

| Liquid Crystal Materials | Intermediate in the synthesis of liquid crystal molecules. patsnap.com | Components for display technologies. |

Environmental Fate and Remediation Strategies for 2 Chloro 4 Hydroxybenzonitrile

Pathways of Environmental Degradation (e.g., Photolysis, Biotransformation)

The environmental degradation of 2-Chloro-4-hydroxybenzonitrile can occur through various abiotic and biotic pathways. While specific data for this compound is limited, information from structurally similar benzonitrile (B105546) herbicides, such as chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) and bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), provides insights into its likely environmental behavior.

Photolysis: Sunlight can play a role in the degradation of benzonitrile compounds. For instance, the herbicide bromoxynil is susceptible to photolysis. nih.gov This suggests that this compound may also undergo photodegradation in aqueous environments and on soil surfaces, where exposure to sunlight is direct. The process likely involves the cleavage of the carbon-chlorine bond or transformation of the aromatic ring structure.

Biotransformation: Microbial activity is a significant factor in the breakdown of benzonitrile herbicides in soil and water. nih.gov The primary mechanism of biotransformation for this class of compounds is the enzymatic hydrolysis of the nitrile group. This process typically proceeds in two steps: first, a nitrile hydratase converts the nitrile to an amide, and then an amidase further hydrolyzes the amide to a carboxylic acid. nih.gov Soil actinobacteria, such as Rhodococcus rhodochrous, have demonstrated the ability to hydrolyze the dichloro-analogue, chloroxynil, to its corresponding benzoic acid.

Another potential biotransformation pathway is dechlorination, where the chlorine atom is removed from the aromatic ring. This can occur under both aerobic and anaerobic conditions and is a common degradation step for many chlorinated aromatic pollutants. Hydroxylation of the aromatic ring is another possible microbial transformation, which can increase the compound's susceptibility to further degradation.

Metabolite Identification and Persistence in Environmental Matrices (e.g., Soil, Water)

The transformation of this compound in the environment leads to the formation of various metabolites. Based on the degradation pathways of related compounds, the primary metabolites are expected to be 2-chloro-4-hydroxybenzamide (B1591874) and 2-chloro-4-hydroxybenzoic acid. nih.gov

The persistence of this compound and its metabolites in soil is influenced by factors such as soil type, organic matter content, pH, temperature, and the composition of the microbial community. In water, persistence is affected by sunlight exposure (photolysis), microbial activity, and water chemistry.

Table 1: Potential Metabolites of this compound and their Expected Persistence

Metabolite Name Chemical Formula Formation Pathway Expected Persistence
2-Chloro-4-hydroxybenzamide C₇H₆ClNO₂ Nitrile hydrolysis (Step 1) Moderate
2-Chloro-4-hydroxybenzoic acid C₇H₅ClO₃ Nitrile hydrolysis (Step 2) Potentially high

Biological Remediation Approaches

Bioremediation utilizes microorganisms to degrade or detoxify contaminants in the environment. For chlorinated and benzonitrile compounds, several biological remediation strategies have been explored.

Bioaugmentation and Biostimulation: Bioaugmentation involves the introduction of specific microbial strains with known degradative capabilities into a contaminated site. For benzonitrile herbicides, bacteria from the genera Klebsiella, Rhizobium, Variovorax, and Pseudomonas have shown the ability to degrade ioxynil. Fungal species such as Cunninghamella elegans and Trametes versicolor have also been effective in degrading chloroxylenol. These or similar microorganisms could potentially be used for the bioremediation of sites contaminated with this compound.

Biostimulation, on the other hand, involves modifying the environment to encourage the growth and activity of indigenous microorganisms capable of degrading the contaminant. This can include the addition of nutrients or electron acceptors.

Enzymatic Remediation: The use of isolated enzymes, such as nitrilases and amidases, is another potential remediation approach. These enzymes can be used in bioreactors to treat contaminated water or soil. Nitrilases, in particular, can directly convert the nitrile group to a carboxylic acid, which is often a less toxic and more biodegradable compound.

Environmental Monitoring and Risk Assessment Frameworks

Effective management of environmental contaminants like this compound relies on robust monitoring and risk assessment frameworks.

Environmental Monitoring: Monitoring for the presence of this compound and its metabolites in environmental matrices like soil and water is essential. Analytical methods such as gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are standard techniques for the detection and quantification of these compounds at low concentrations. nih.gov Sample preparation steps, including solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are typically required to isolate and concentrate the analytes from the environmental samples. nih.gov

Risk Assessment Frameworks: A chemical risk assessment framework is a systematic process to evaluate the potential adverse effects of a chemical on human health and the environment. santos.com This process generally involves four key steps:

Hazard Identification: Determining the potential adverse effects the chemical can cause.

Dose-Response Assessment: Evaluating the relationship between the dose of the chemical and the incidence of adverse effects.

Exposure Assessment: Estimating the extent of exposure of human populations and environmental compartments to the chemical.

Risk Characterization: Integrating the information from the previous steps to estimate the probability and magnitude of adverse effects.

For this compound, a comprehensive risk assessment would consider its toxicity, the toxicity of its degradation products, their persistence and mobility in the environment, and the potential for exposure of sensitive ecosystems and human populations. santos.com

Table 2: Components of a Risk Assessment Framework for this compound

Assessment Component Key Considerations
Hazard Identification - Acute and chronic toxicity to aquatic and terrestrial organisms- Potential for bioaccumulation- Endocrine-disrupting potential
Exposure Assessment - Levels in surface water, groundwater, and soil- Potential for leaching and runoff- Dietary exposure through contaminated water or food

| Risk Characterization | - Comparison of predicted environmental concentrations with no-effect concentrations- Assessment of risks to vulnerable populations and ecosystems |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-hydroxybenzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves chlorination of 4-hydroxybenzonitrile using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a catalyst (e.g., dimethylformamide, DMF). For example, POCl₃ in anhydrous conditions at 80–100°C for 6–12 hours yields the chlorinated product. Optimization includes adjusting molar ratios (e.g., 1:1.2 substrate:POCl₃), solvent selection (e.g., dichloromethane for milder conditions), and monitoring via TLC or HPLC. Post-reaction neutralization with ice-water and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, hydroxy proton at δ 5.5–6.0 ppm).
  • IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3200–3400 cm⁻¹ (O-H stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 153 (C₇H₄ClNO⁺).
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Cross-reference with CAS data (CAS RN 3336-16-1) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Test solubility gradients using solvent mixtures (e.g., ethanol:water 70:30) .
  • Stability : Stable at room temperature in dry, dark conditions. Decomposes above 200°C; avoid prolonged exposure to strong acids/bases. Store at 0–6°C under inert atmosphere .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the vibrational spectra and electronic properties of this compound?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate harmonic vibrational frequencies. Apply scaling factors (e.g., 0.961 for IR) to align with experimental data. Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Software packages like Gaussian or ORCA are recommended .

Q. What strategies resolve contradictions in reported reaction yields or spectral data for this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Validate synthetic protocols (e.g., reagent purity, inert atmosphere).
  • Advanced Analytics : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with NIST reference spectra .
  • Interlaboratory Validation : Collaborate to cross-verify data using standardized methods .

Q. How does the electronic effect of the chloro and hydroxy substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and -OH groups activate the nitrile for nucleophilic substitution or Suzuki-Miyaura coupling. Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in THF/water. Monitor regioselectivity via DFT calculations (e.g., Fukui indices) .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and sealed goggles. Use fume hoods for synthesis/purification.
  • Spill Management : Neutralize with sodium bicarbonate; collect in hazardous waste containers.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.